molecular formula C19H13F3N2O3 B2362535 methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate CAS No. 877962-50-0

methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate

Cat. No. B2362535
M. Wt: 374.319
InChI Key: RVJDWWRDXARAAR-UHFFFAOYSA-N
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Description

“Methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate” is a chemical compound with the CAS number 877962-50-012.



Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions3.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, I couldn’t find specific information about the molecular structure analysis of this compound34.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving this compound12.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility in various solvents. Unfortunately, I couldn’t find specific information about the physical and chemical properties of this compound36.


Scientific Research Applications

Chemical Reactivity and Compound Synthesis

Methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate, and similar compounds, demonstrate significant potential in chemical synthesis and reactivity. For instance, methyl benzoate derivatives have been shown to cyclize in the presence of bases, forming specific anilides of hydroxy-oxo-dihydroquinoline sulfonic acid, regardless of the base's strength (Ukrainets et al., 2014). Such reactivity indicates the potential for developing multifunctional compounds and complex heterocyclic systems, as seen in the synthesis of various polysubstituted heterocycles (Pizzioli et al., 1998).

Photochemical Properties

Compounds structurally similar to methyl benzoate derivatives exhibit unique photochemical behaviors. In a study on trans-4-(N-arylamino)stilbenes, it was found that the photochemical behavior is highly dependent on the substituent in the N-aryl group, indicating that such compounds can be tailored for specific photochemical properties (Yang et al., 2004).

Material Science and Liquid Crystals

Methyl benzoate derivatives have applications in material science, particularly in the development of liquid crystals. The terminal substituents on benzoate derivatives can significantly influence the mesophase behavior of liquid crystals, as observed in studies on non-symmetric dimers and their thermal behavior (Yeap et al., 2015).

Optical and Electronic Applications

These compounds are also promising for applications in optical storage and electronics. For example, copolymers containing nitrophenyl benzoate derivatives show high photoinduced birefringence, indicating potential for use in optical data storage and other electronic applications (Meng et al., 1996).

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. Unfortunately, I couldn’t find specific information about the safety and hazards of this compound17.


Future Directions

The future directions of research on a compound can include potential applications in medicine, industry, or other fields. Unfortunately, I couldn’t find specific information about the future directions of this compound32.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c1-27-18(26)13-8-6-12(7-9-13)10-14(11-23)17(25)24-16-5-3-2-4-15(16)19(20,21)22/h2-10H,1H3,(H,24,25)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJDWWRDXARAAR-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate

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